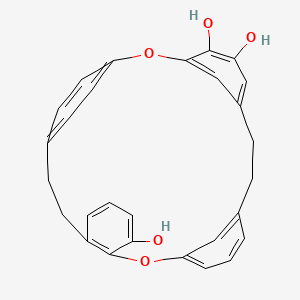

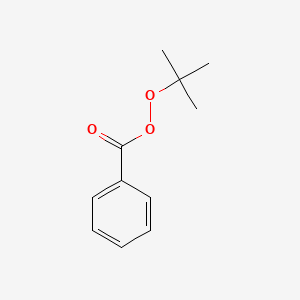

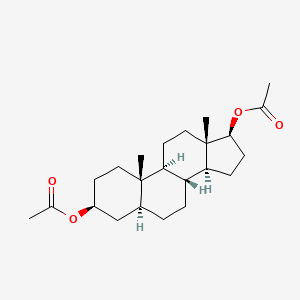

![molecular formula C7H14N2 B1204008 3,7-Diazabicyclo[3.3.1]nonane CAS No. 280-74-0](/img/structure/B1204008.png)

3,7-Diazabicyclo[3.3.1]nonane

Descripción general

Descripción

3,7-Diazabicyclo[3.3.1]nonane, also known as bispidine, is a naturally occurring scaffold that interacts with nicotinic acetylcholine receptors (nAChRs) . It has a molecular formula of C7H14N2 .

Synthesis Analysis

The bispidine structure is found in several interesting naturally occurring alkaloids such as the tetracyclic alkaloid (−)-sparteine and the tricyclic (−)-cytisine alkaloids . In the literature, different syntheses of both tetracyclic and tricyclic structures have been reported .Molecular Structure Analysis

The molecular weight of 3,7-Diazabicyclo[3.3.1]nonane is 126.20 g/mol . Its structure is also available as a 2D Mol file .Chemical Reactions Analysis

Electrophysiological responses of selected 3,7-diazabicyclo[3.3.1]nonane derivatives to Xenopus oocytes expressing various nAChR subtypes showed diverse activation profiles. Compounds with the strongest agonistic profiles were obtained with small alkyl groups whereas a shift to partial agonism/antagonism was observed for aryl substituents .Physical And Chemical Properties Analysis

3,7-Diazabicyclo[3.3.1]nonane has a density of 1.0±0.1 g/cm3, a boiling point of 216.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 107.1±10.2 °C .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 3,7-Diazabicyclo[3.3.1]nonane, focusing on unique applications:

Neurotrophic Factor Induction

This compound has been found to induce the expression of neurotrophic factors like BDNF and NGF, which are crucial for neuron survival, growth, differentiation, and the formation of new synapses. This makes it a promising candidate for drug development, especially for post-stroke rehabilitation .

AMPA Receptor Modulation

3,7-Diazabicyclo[3.3.1]nonane derivatives act as positive allosteric modulators of AMPA receptors. They bind to a different location on the AMPA receptor than other known modulators, which could lead to new treatments for neurological disorders .

Synthesis of Natural Alkaloids

The structure of this compound is found in several naturally occurring alkaloids such as (−)‐sparteine and (−)‐cytisine. It is used in strategies for synthesizing these molecules, which have various pharmacological properties .

Mechanism of Action Studies

There has been consistent scientific research into a new class of positive modulators of AMPA receptors based on 3,7-diazabicyclo[3.3.1]nonane derivatives. This research includes theoretical predictions, synthesis, and studying their effects on AMPA receptors .

Aminomethylation Reactions

Research has been conducted on the aminomethylation reactions involving triethylammonium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-olates and their sulfur and selenium analogs with this compound. The structure of the formed products has been studied in detail .

Mecanismo De Acción

Target of Action

The primary targets of 3,7-Diazabicyclo[3.3.1]nonane are the AMPA receptors . These receptors are a type of glutamate receptor, which play a crucial role in the mammalian central nervous system . They are directly involved in the formation of cognitive functions and memory .

Mode of Action

3,7-Diazabicyclo[3.3.1]nonane interacts with AMPA receptors as a positive allosteric modulator (PAM) . This means it enhances the receptor’s response to its natural ligand, glutamate . This prevents hyperstimulation of the CNS glutamatergic system and neurotoxicity .

Biochemical Pathways

The activation of AMPA receptors by 3,7-Diazabicyclo[3.3.1]nonane facilitates glutamatergic neurotransmission in the central nervous system . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .

Pharmacokinetics

The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,7-Diazabicyclo[33As a positive allosteric modulator of ampa receptors, it is expected to have good bioavailability and cns penetration to exert its effects .

Result of Action

The activation of AMPA receptors by 3,7-Diazabicyclo[3.3.1]nonane has been shown to have a cognitive-stimulating effect . It has demonstrated effectiveness in behavioral experiments simulating various acute impairments of memory and cognitive functions, as well as in chronic experiments simulating the pathology of Alzheimer’s disease .

Direcciones Futuras

The [3,7]-diazabicyclo[3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids. In recent times, bicyclic bispidine derivatives have been thoroughly investigated for their applications as catalysts, metal chelating agents, and lately in coordination polymers chemistry . These compounds have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .

Propiedades

IUPAC Name |

3,7-diazabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-6-2-8-4-7(1)5-9-3-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPQJKANBKHDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182283 | |

| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

280-74-0 | |

| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Diazabicyclo(3.3.1)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH6VDH22TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

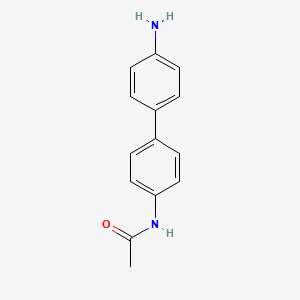

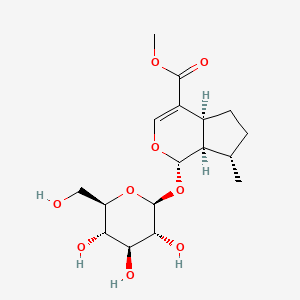

![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)